molecular formula C22H20ClN3O B2977635 2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole CAS No. 861208-46-0

2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole

Cat. No.: B2977635
CAS No.: 861208-46-0
M. Wt: 377.87
InChI Key: JHBIFMKFAVVELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C22H20ClN3O and its molecular weight is 377.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including compounds structurally related to 2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole, have been studied for their corrosion inhibitive properties. For example, research has shown that certain benzimidazole derivatives can effectively inhibit the corrosion of iron in hydrochloric acid solutions. These compounds suppress both cathodic and anodic processes of iron corrosion by adsorbing onto the iron surface, following Langmuir's adsorption isotherm. This property makes them valuable for applications in corrosion protection in various industrial processes (Khaled, 2003).

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their potential as antimicrobial agents. Certain derivatives have shown high in vitro antibacterial activity against anaerobic organisms, comparable or even superior to established antibiotics like metronidazole. This suggests their potential application in developing new antibacterial drugs targeting specific anaerobic pathogens (Roth et al., 1989).

Antifungal, Insecticidal, and Herbicidal Activities

Studies have indicated that benzimidazoles with specific substituents, such as chloro, trifluoromethyl, methoxy, and ethoxy groups, exhibit significant antifungal, insecticidal, and herbicidal activities. The presence of a 2-pyridyl group, as in this compound, is a common structural unit in compounds showing these activities. This highlights their potential use in agricultural applications to control pests and diseases (Hisano et al., 1982).

Mechanism of Action

The mechanism of action for this compound is not documented in the sources I searched .

Safety and Hazards

The safety and hazards associated with this compound are not documented in the sources I searched .

Future Directions

The future directions for research or applications involving this compound are not documented in the sources I searched .

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O/c1-14-11-19-20(12-15(14)2)26(13-16-6-8-17(27-3)9-7-16)22(25-19)18-5-4-10-24-21(18)23/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBIFMKFAVVELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.